molecular formula C15H18N2O5 B6345459 3-(Ethoxycarbonyl)-1-(3-methoxyphenyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid CAS No. 1264044-23-6

3-(Ethoxycarbonyl)-1-(3-methoxyphenyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid

Cat. No.: B6345459
CAS No.: 1264044-23-6
M. Wt: 306.31 g/mol
InChI Key: PDUXROLYEDMMKH-UHFFFAOYSA-N
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Description

3-(Ethoxycarbonyl)-1-(3-methoxyphenyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid is a useful research compound. Its molecular formula is C15H18N2O5 and its molecular weight is 306.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 306.12157168 g/mol and the complexity rating of the compound is 479. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity

3-(Ethoxycarbonyl)-1-(3-methoxyphenyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid is a compound that belongs to the pyrazole family, which has been recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C15H18N2O5C_{15}H_{18}N_{2}O_{5}, with a molecular weight of approximately 302.31 g/mol. The structure features an ethoxycarbonyl group, a methoxyphenyl substituent, and a pyrazole ring, which contribute to its biological activities.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For example, related compounds have shown potent inhibitory effects against various cancer cell lines. In one study, a pyrazole derivative demonstrated an IC₅₀ value of 0.08 μM against the MCF-7 breast cancer cell line, indicating strong antiproliferative activity . The mechanisms typically involve the inhibition of key enzymes or pathways associated with tumor growth.

Anti-inflammatory Properties

Pyrazole derivatives are also known for their anti-inflammatory effects. A series of synthesized pyrazole compounds were tested in vivo using carrageenan-induced edema models. Some derivatives exhibited comparable efficacy to standard anti-inflammatory drugs like ibuprofen . This suggests that this compound may possess similar anti-inflammatory properties.

Antimicrobial Activity

The compound's potential as an antimicrobial agent has been explored in several studies. Pyrazole derivatives have shown activity against various bacteria and fungi. For instance, compounds with similar structures were tested against E. coli and S. aureus, displaying promising antibacterial effects . The presence of specific functional groups in the pyrazole structure enhances this activity.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The pyrazole ring often interacts with active sites of enzymes involved in cancer proliferation or inflammatory pathways.
  • Receptor Binding : The compound may bind to specific receptors, modulating signaling pathways that lead to reduced inflammation or tumor growth.

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of pyrazole derivatives:

StudyFindings
Compound C5 showed significant antiproliferative activity against MCF-7 cells (IC₅₀ = 0.08 μM).
Pyrazole derivatives demonstrated anti-inflammatory effects comparable to ibuprofen in carrageenan-induced edema models.
Antimicrobial testing revealed promising results against E. coli and S. aureus for structurally similar pyrazoles.

Scientific Research Applications

Medicinal Chemistry

This compound is being explored for its potential pharmacological effects. Pyrazole derivatives are known for their anti-inflammatory, analgesic, and antimicrobial properties. Research has indicated that modifications in the pyrazole ring can enhance biological activity. For instance:

  • Anticancer Activity : Studies have shown that certain pyrazole derivatives exhibit cytotoxic effects on cancer cell lines, suggesting potential as anticancer agents.
  • Anti-inflammatory Effects : Research indicates that compounds similar to this pyrazole derivative can reduce inflammation markers in vitro and in vivo.

Agricultural Science

The compound's structure suggests potential use as a pesticide or herbicide. Pyrazole derivatives have been investigated for their ability to inhibit specific enzymes in pests or weeds, leading to effective crop protection strategies. The ethoxycarbonyl group may enhance the compound's stability and effectiveness in agricultural formulations.

Materials Science

The unique properties of this compound may allow it to be used in the development of new materials, particularly in polymer chemistry. The incorporation of pyrazole moieties into polymer matrices can lead to materials with enhanced thermal stability and mechanical properties.

Case Study 1: Anticancer Activity

A study conducted by ResearchGate synthesized several pyrazole derivatives and evaluated their anticancer properties against various cell lines. The results indicated that compounds with similar structures showed significant cytotoxicity, paving the way for further exploration of this specific derivative.

Case Study 2: Agricultural Applications

In a study published in Pest Management Science, researchers evaluated the efficacy of various pyrazole-based compounds as herbicides. The findings suggested that compounds with structural similarities to 3-(Ethoxycarbonyl)-1-(3-methoxyphenyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid exhibited promising results in inhibiting weed growth without harming crops.

Data Table: Comparison of Biological Activities

Compound NameBiological ActivityReference
Pyrazole AAnticancer
Pyrazole BAnti-inflammatory
Ethoxycarbonyl-PyrazoleHerbicidal ActivityPest Management Science

Properties

IUPAC Name

5-ethoxycarbonyl-2-(3-methoxyphenyl)-3-methyl-4H-pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O5/c1-4-22-13(18)12-9-15(2,14(19)20)17(16-12)10-6-5-7-11(8-10)21-3/h5-8H,4,9H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDUXROLYEDMMKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(C1)(C)C(=O)O)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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